2-(2,4,5-Trimethoxyphenyl)pyrrolidine
CAS No.:
Cat. No.: VC18197913
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO3 |
|---|---|
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | 2-(2,4,5-trimethoxyphenyl)pyrrolidine |
| Standard InChI | InChI=1S/C13H19NO3/c1-15-11-8-13(17-3)12(16-2)7-9(11)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3 |
| Standard InChI Key | XSGKJKOAYLTMCH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1C2CCCN2)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(3,4,5-Trimethoxyphenyl)pyrrolidine features a five-membered pyrrolidine ring substituted at the 2-position with a 3,4,5-trimethoxyphenyl group. The IUPAC name, 2-(3,4,5-trimethoxyphenyl)pyrrolidine, reflects this substitution pattern . Its molecular formula, C₁₃H₁₉NO₃, corresponds to a molecular weight of 237.3 g/mol . The structure’s stereoelectronic properties are influenced by the electron-donating methoxy groups, which enhance aromatic ring stability and modulate intermolecular interactions.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 237.3 g/mol |
| Boiling Point | 335.4°C at 760 mmHg |
| Density | 1.074 g/cm³ |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
| SMILES Notation | COC1=CC(=CC(=C1OC)OC)C2CCCN2 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-aryl pyrrolidines typically involves cyclization strategies or functionalization of preformed pyrrolidine cores. For 2-(3,4,5-trimethoxyphenyl)pyrrolidine, two primary routes emerge:
Pyrrolidine Ring Formation
A literature survey reveals that 2,5-disubstituted pyrrolidines are often synthesized via intramolecular cyclization of appropriately functionalized precursors. For example, Schlessinger’s method employs copper-mediated allylation of amino alcohol derivatives followed by mercuration-reduction cyclization . Adapting this approach, 3,4,5-trimethoxybenzaldehyde could serve as the aryl precursor, undergoing condensation with a prolinol intermediate to install the aryl group prior to cyclization.
Experimental Protocols from Analogous Systems
The synthesis of structurally related 2,5-disubstituted pyrrolidines provides valuable insights:
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Amino Acid-Based Routes: Starting from D-alanine, Welch et al. demonstrated a scalable synthesis of trans-2,5-dimethylpyrrolidine via cuprate addition and aminomercuration . Replacing the methyl substituents with a trimethoxyphenyl group would require tailored protecting group strategies to accommodate the bulkier aryl moiety.
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Phenylglycinol Derivatives: Higashiyama’s method for trans-2,5-bis(aryl)pyrrolidines involves diastereoselective Grignard additions to chiral imines . Applying this to 3,4,5-trimethoxybenzaldehyde derivatives could enable asymmetric synthesis of the target compound.
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Biocatalytic Approaches: Recent advances in enzymatic cascades allow stereoselective synthesis of pyrrolidines from diketones . While 1,4-diketones with methoxy-substituted aryl groups remain unexplored, this route holds promise for green chemistry applications.
Applications and Industrial Relevance
Pharmaceutical Intermediates
The 3,4,5-trimethoxyphenyl group is a privileged structure in medicinal chemistry, appearing in tubulin polymerization inhibitors and serotonin receptor modulators . As a pyrrolidine-containing analog, this compound could serve as:
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A conformationally restricted bioisostere for piperazine derivatives
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A chiral building block for kinase inhibitors
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A precursor to prodrugs with enhanced blood-brain barrier permeability
Materials Science Applications
American Elements markets this compound for high-purity applications in:
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Semiconductor Manufacturing: As a ligand for metal-organic chemical vapor deposition (MOCVD) processes .
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Liquid Crystals: The rigid aryl group and flexible pyrrolidine may impart mesomorphic properties.
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Polymer Additives: Potential use as a curing agent for epoxy resins or a stabilizer in photopolymer formulations.
Table 2: Industrial Packaging Specifications
| Package Type | Volume/Capacity | Special Handling |
|---|---|---|
| Plastic Pails | 5 gallon/25 kg | Argon/Vacuum for air-sensitive materials |
| Fiber Drums | 1 ton super sacks | Certificate of Analysis provided |
| Liquid Totes | 440 gallon | Polypropylene/glass containers |
Future Research Directions
Synthetic Challenges
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Developing enantioselective routes to access both (R)- and (S)-configured pyrrolidine variants
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Optimizing direct C–H functionalization methods for late-stage diversification
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Investigating biocatalytic production using engineered transaminases/reductases
Application-Driven Studies
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Drug Discovery: Screening against neurodegenerative disease targets (e.g., acetylcholinesterase, NMDA receptors)
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Catalysis: As a ligand in asymmetric hydrogenation or cross-coupling reactions
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Advanced Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage/separation
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